molecular formula C8H4ClF2N B2391452 3-Chloro-2,4-difluorophenylacetonitrile CAS No. 886761-67-7

3-Chloro-2,4-difluorophenylacetonitrile

Cat. No.: B2391452
CAS No.: 886761-67-7
M. Wt: 187.57
InChI Key: LTQOCFQXFUZWLB-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 g/mol . It is a derivative of benzeneacetonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluorophenylacetonitrile typically involves the reaction of 3-chloro-2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,4-difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,6-difluorophenylacetonitrile: Similar structure but with fluorine atoms at different positions.

    2,4-Difluorophenylacetonitrile: Lacks the chlorine atom.

    3-Chloro-4-fluorophenylacetonitrile: Contains only one fluorine atom.

Uniqueness

3-Chloro-2,4-difluorophenylacetonitrile is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOCFQXFUZWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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